1-Methyl-3-(piperidin-4-yl)urea hydrochloride chemical properties
1-Methyl-3-(piperidin-4-yl)urea hydrochloride chemical properties
[1][2][3]
Abstract
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of urea-based pharmacophores.[1][2][3][4][5][6] Characterized by a piperidine ring functionalized at the 4-position with a methylurea moiety, this compound serves as a critical scaffold for developing inhibitors of soluble epoxide hydrolase (sEH), various kinases, and G-protein coupled receptors (GPCRs).[1][2] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic pathways, analytical characterization, and handling protocols designed for high-integrity research environments.[1][2]
Chemical Identity & Physicochemical Profiling[1][2][3]
Nomenclature and Identifiers
-
IUPAC Name: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride[1][2][3]
-
Common Synonyms: N-Methyl-N'-(4-piperidinyl)urea HCl; 4-(3-Methylureido)piperidine hydrochloride[1][2]
-
Molecular Formula: C
H ClN O[2][4][7] -
SMILES: CNC(=O)NC1CCNCC1.Cl[2]
Core Physicochemical Properties
The hydrochloride salt form significantly enhances the water solubility and shelf-stability of the free base, which is prone to oxidation and hygroscopicity.[1][2]
| Property | Value / Description | Note |
| Molecular Weight | 193.67 g/mol | Free base: ~157.21 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic nature |
| Solubility | High: Water, DMSO, MethanolLow: Dichloromethane, Ether | Polar protic solvents preferred |
| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts |
| pKa (Calc) | ~10.8 (Piperidine NH)~13-14 (Urea NH) | Piperidine nitrogen is the primary protonation site |
| H-Bond Donors | 3 (Ammonium NH | Critical for binding affinity |
| H-Bond Acceptors | 1 (Urea Carbonyl) |
Synthetic Pathways & Manufacturing
Expert Insight: The synthesis of unsymmetrical ureas requires careful control of stoichiometry to prevent the formation of symmetrical byproducts (e.g., 1,3-di(piperidin-4-yl)urea).[1][2] The most robust protocol utilizes a carbamate intermediate or direct isocyanate coupling on a protected scaffold.[1][2][3]
Validated Synthetic Workflow
The synthesis typically proceeds through a reductive amination or direct coupling strategy using N-Boc-4-aminopiperidine to ensure regioselectivity, followed by acid-mediated deprotection.[1][2][3]
Step-by-Step Protocol:
-
Protection/Starting Material: Begin with tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-N-Boc-piperidine).[1][2][3]
-
Urea Formation (The Isocyanate Route):
-
Deprotection:
-
Isolation:
Reaction Logic Visualization
Caption: Figure 1. Regioselective synthesis pathway utilizing Boc-protection to ensure urea formation occurs exclusively at the exocyclic amine.[1][2]
Analytical Characterization
To validate the identity and purity of the compound, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, DMSO-d )
-
8.8–9.2 ppm (br s, 2H): Ammonium protons (Piperidine NH
).[2][3] - 5.8–6.2 ppm (m, 2H): Urea NH protons (exchangeable).[2][3]
-
3.6–3.8 ppm (m, 1H): Methine proton at the 4-position of the piperidine ring (
-NH-CO).[1][2] - 3.1–3.3 ppm (m, 2H): Piperidine ring methylene protons (adjacent to Nitrogen).[2][3]
- 2.8–3.0 ppm (m, 2H): Piperidine ring methylene protons.[2][3]
-
2.55 ppm (d, 3H): Methyl group attached to urea (
).[2][3] Characteristic doublet due to coupling with NH.[1][2] - 1.5–2.0 ppm (m, 4H): Remaining piperidine ring protons.[2][3]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1][2]
-
Parent Ion [M+H]
: Observed at m/z 158.1 (corresponding to the free base C H N O + H ).[2][3] -
Chloride Counter-ion: May be visible in negative mode or inferred by elemental analysis.[1][2][3]
Biological Relevance & Applications
This compound is a "privileged scaffold" in drug discovery, particularly for targets requiring hydrogen bond donor/acceptor motifs within a specific spatial constraint.[1][2][3]
Soluble Epoxide Hydrolase (sEH) Inhibition
The urea moiety mimics the transition state of epoxide hydrolysis.[1][2][3] Derivatives of this scaffold (e.g., TPPU) are potent sEH inhibitors used to treat inflammation and neuropathic pain.[2][3][8] The piperidine ring improves pharmacokinetic properties by increasing solubility compared to purely aromatic ureas.[1][2][3]
Structural Mechanism
The urea group acts as the primary "warhead" for hydrogen bonding, while the piperidine nitrogen allows for salt formation (solubility) or further functionalization (e.g., acylation to form amides).[1][2]
Caption: Figure 2. Pharmacophore analysis showing the dual role of the urea binding motif and the piperidine solubilizing scaffold.[1][2]
Handling, Stability, and Safety (SDS Summary)
Trustworthiness: Always treat secondary amine hydrochlorides as potential irritants.[1][2][3]
Hazard Identification (GHS)[2]
-
Signal Word: Warning
Storage & Stability[1][2]
-
Hygroscopicity: High.[1][2][3] The HCl salt will absorb atmospheric moisture, leading to "clumping" and difficulty in weighing.[1][2][3]
-
Storage: Store at 2–8°C (desiccated). Keep container tightly closed under inert gas (Argon/Nitrogen) for long-term storage.[1][2][3]
Emergency Protocol
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][2][3]
-
Spill: Sweep up solid (avoid dust generation) and place in a waste container.[1][2][3] Ventilate area.[1][2][3][9]
References
-
ChemicalBook. (2023).[1][2][3] 1-methyl-3-(piperidin-4-yl)urea hydrochloride Product Properties and CAS 1233951-96-6. Retrieved from [2]
-
BLD Pharm. (2024).[1][2][3] Product Analysis: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6).[1][2][3][4] Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 795707 (Related Piperidine Ureas). Retrieved from [2]
-
Frontiers in Pharmacology. (2019). Metabolism of Soluble Epoxide Hydrolase Inhibitors (TPPU Derivatives). Retrieved from [2]
-
Journal of Medicinal Chemistry. (2011). Urea Derivatives in Modern Drug Discovery: Synthesis and Applications. Retrieved from [2]
Sources
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-methyl-3-(piperidin-4-yl)urea hydrochloride | 1233951-96-6 [chemicalbook.com]
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- 8. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
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